MFCD18317679
Description
MFCD18317679 (hypothetical identifier; analogous to compounds in the provided evidence) is a heterocyclic compound featuring a pyrrolo-triazine core structure. While specific data for this exact MDL number is unavailable in the provided evidence, its structural and functional analogs, such as CAS 918538-05-3 (MDL: MFCD11044885), provide a basis for analysis. Key properties of such compounds include:
- Molecular Formula: C₆H₃Cl₂N₃ (for CAS 918538-05-3) .
- Molecular Weight: 188.01 g/mol.
- Synthesis: Typically synthesized via nucleophilic substitution reactions, using reagents like N-ethyl-N,N-diisopropylamine and iodides in polar aprotic solvents (e.g., DMF) under reflux conditions .
- Characterization: Validated via HPLC (≥95% purity), NMR (¹H/¹³C), and LC-MS .
Properties
IUPAC Name |
5-(5-carboxythiophen-3-yl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c13-9-2-6(10(14)15)7(3-12-9)5-1-8(11(16)17)18-4-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFJUBXUGQXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C2=CSC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687683 | |
| Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-78-7 | |
| Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of MFCD18317679 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis, which requires precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
MFCD18317679 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18317679 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD18317679 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Structural Diversity :
- This compound analogs (e.g., CAS 918538-05-3) prioritize halogenated pyrrolo-triazines, whereas CAS 428854-24-4 incorporates a pyrazolo-pyridine scaffold with fluorinated aromatic substituents .
- Brominated benzoic acid derivatives (e.g., CAS 1761-61-1) exhibit higher solubility (-2.63 Log S) compared to chlorinated triazines (-2.47 Log S) due to polar carboxyl groups .
Bioactivity Profiles :
- Trifluoromethyl derivatives (e.g., CAS 1533-03-5) show enhanced blood-brain barrier (BBB) penetration (BBB score: 0.55) compared to halogenated triazines, making them suitable for CNS-targeted therapies .
- Pyrazolo-pyridine derivatives (CAS 428854-24-4) demonstrate marked anticancer activity, likely due to fluorobenzyl groups enhancing target binding affinity .
Synthetic Complexity :
- Nucleophilic substitution (this compound analogs) requires fewer steps (1–2 steps) but yields lower (60–80%) compared to multi-step coupling reactions for pyrazolo-pyridines (3–4 steps, 50–70% yield) .
- Catalytic cyclization (CAS 1761-61-1) achieves high yields (98%) using recyclable A-FGO catalysts, aligning with green chemistry principles .
Experimental and Analytical Considerations
- Purity Validation : HPLC protocols (as per and ) are critical for confirming ≥95% purity, especially for bioactivity assays .
- Risk Mitigation : Halogenated compounds (e.g., this compound analogs) require strict handling due to hazards like H315 (skin irritation) and H335 (respiratory irritation) .
- Abbreviations : Standard terms (e.g., DMF, NMR) should follow ACS guidelines to ensure clarity .
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